REACTION_CXSMILES
|
FC(F)(F)C(O)=[O:4].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[C:16][CH2:17][NH:18]C(=O)OC(C)(C)C)=[C:11]([C:26](=O)[C:27]2[C:32]([O:33][CH3:34])=[CH:31][CH:30]=[CH:29][C:28]=2[F:35])[CH:10]=1.C(N(CC)C(C)C)(C)C.CO[CH:48](OC)[N:49]([CH3:51])[CH3:50]>ClCCl.O>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]2[C:15](=[O:4])[C:16](=[CH:48][N:49]([CH3:50])[CH3:51])[CH2:17][N:18]=[C:26]([C:27]3[C:32]([O:33][CH3:34])=[CH:31][CH:30]=[CH:29][C:28]=3[F:35])[C:11]=2[CH:10]=1
|
Name
|
|
Quantity
|
158 L
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
8.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37.8 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C#CCNC(OC(C)(C)C)=O)C(C1=C(C=CC=C1OC)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
63 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
64 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
152 kg
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
378 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for at least 19 h until ≧98.0% conversion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20 and 30° C
|
Type
|
ADDITION
|
Details
|
The reactor containing the solution of 8
|
Type
|
WASH
|
Details
|
was rinsed with dichloromethane (19 L)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20 and 30° C
|
Type
|
CUSTOM
|
Details
|
was obtained by HPLC analysis
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum at 35 to 45° C. until 76 to 79 kg
|
Type
|
ADDITION
|
Details
|
Dichloromethane (424 L) was added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature between 20 and 30° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20 and 30° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 20 to 30° C. for a minimum of 2 h until ≧99.0% conversion
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was obtained by HPLC analysis
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20 and 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with a 10% w/w brine solution (38 kg NaCl in 340 kg of water)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with sodium sulfate (5.4 kg) for a minimum of 30 min at 20 to 25° C
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
was rinsed with additional dichloromethane (27 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20 and 30° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 37 to 42° C.
|
Type
|
STIRRING
|
Details
|
stirred for a minimum of 20 h until ≧99.0% conversion
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
was obtained by HPLC analysis
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
a jacket temperature of 40 to 45° C.
|
Type
|
ADDITION
|
Details
|
MTBE (355 L) was added at 35 to 40° C.
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
a jacket temperature of 40 to 45° C.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 20 to 25° C. over a minimum of 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed at 20 to 25° C.
|
Type
|
STIRRING
|
Details
|
while stirring with MTBE (2×50 L)
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried under vacuum at 35 to 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(C(CN=C2C2=C(C=CC=C2OC)F)=CN(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 kg | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |